1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol
Overview
Description
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol is a chemical compound characterized by the presence of a cyclobutanol ring substituted with a trifluoroethylamino group. This compound is notable for its unique structural features, which include the trifluoromethyl group, known for imparting distinct physicochemical properties such as increased lipophilicity and metabolic stability.
Preparation Methods
The synthesis of 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2,2,2-trifluoroethylamine in the presence of a reducing agent. The reaction conditions often require a controlled temperature environment to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoroethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and enzymes, potentially leading to alterations in cellular processes. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include:
2,2,2-Trifluoroethanol: Known for its strong hydrogen bonding capabilities and use in organic synthesis.
2,2,2-Trifluoroethylamine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
2,2,2-Trifluoroethyl methacrylate: Employed in the production of polymers with unique properties. Compared to these compounds, 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol is unique due to its cyclobutanol ring, which imparts additional structural rigidity and distinct reactivity.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structural features and versatile reactivity make it a valuable compound for further exploration and application.
Properties
IUPAC Name |
1-[(2,2,2-trifluoroethylamino)methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-11-4-6(12)2-1-3-6/h11-12H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBIXDXAMXWJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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